

chemical and physical properties of 1,7-phenanthroline

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Compound of Interest

Compound Name: 1,7-Phenanthroline

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1,7-Phenanthroline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Phenanthroline is a heterocyclic organic compound and a structural isomer of phenanthroline. Like its more commonly studied counterpart, 1,10-phenanthroline, it is a notable ligand in coordination chemistry due to the presence of two nitrogen atoms capable of forming complexes with a variety of metal ions.^[1] While historically less explored than the 1,10-isomer, **1,7-phenanthroline** has garnered increasing interest for its unique chemical, physical, and biological properties.^[1] Its distinct arrangement of nitrogen atoms imparts different coordination geometries and electronic characteristics compared to other phenanthroline isomers, leading to diverse applications in materials science, catalysis, and biological systems.^{[1][2]} This guide provides an in-depth overview of the core chemical and physical properties of **1,7-phenanthroline**, detailed experimental protocols for their determination, and highlights of its applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1,7-phenanthroline** are summarized in the tables below. These properties are crucial for its application in various scientific domains.

Table 1: General and Physical Properties of **1,7-Phenanthroline**

Property	Value
Molecular Formula	C ₁₂ H ₈ N ₂
Molecular Weight	180.21 g/mol [3]
Appearance	White to beige crystalline powder[3]
Melting Point	79-81 °C[3][4]
Boiling Point	360 °C
Solubility	Soluble in water, ethanol, ether, and benzene[3]
pKa	4.30 (for the protonated species at 25 °C)[3]

Table 2: Spectroscopic and Other Properties of **1,7-Phenanthroline**

Property	Description
UV-Vis Spectroscopy	Exhibits characteristic absorption bands in the UV region due to its aromatic system.
NMR Spectroscopy	¹ H and ¹³ C NMR spectra provide detailed information about its molecular structure.
InChI Key	OZKOMUDCMCEDTM-UHFFFAOYSA-N[4]
CAS Number	230-46-6[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of organic compounds like **1,7-phenanthroline**.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a

solid to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **1,7-phenanthroline** is finely powdered and packed into a capillary tube, which is sealed at one end.[\[4\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus. The thermometer and capillary are then immersed in a heating bath (e.g., oil bath) or a heated metal block to ensure uniform heating.
- **Measurement:** The temperature is raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.[\[5\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a fundamental property that dictates the suitability of a compound for various applications, particularly in drug development and solution-based chemical reactions.

Methodology (Shake-Flask Method):

- **Equilibrium Saturation:** An excess amount of solid **1,7-phenanthroline** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[\[6\]](#)[\[7\]](#)
- **Agitation:** The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[\[7\]](#)
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.[\[6\]](#)
- **Concentration Analysis:** The concentration of **1,7-phenanthroline** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

- Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For **1,7-phenanthroline**, the pKa refers to the equilibrium constant for the dissociation of its protonated form.

Methodology (Potentiometric Titration):

- Sample Preparation: A solution of **1,7-phenanthroline** of known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[9]
- Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., HCl) to ensure that the **1,7-phenanthroline** is fully protonated.[9]
- Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[9]
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[9]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

Spectroscopic Analysis

UV-Visible Spectroscopy:

- Solution Preparation: A dilute solution of **1,7-phenanthroline** is prepared in a suitable UV-transparent solvent (e.g., ethanol, water).

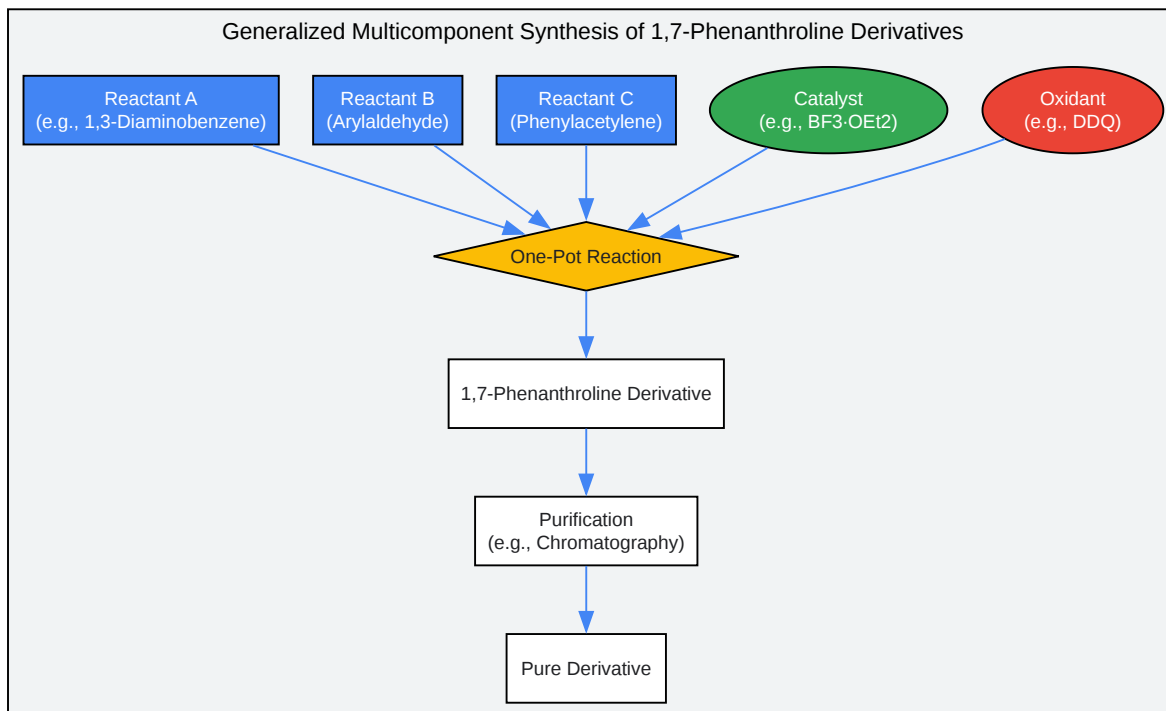
- **Blank Measurement:** A reference cuvette containing only the solvent is used to zero the spectrophotometer.
- **Spectrum Acquisition:** The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks at specific wavelengths, which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of **1,7-phenanthroline** (typically 1-5 mg for ^1H NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[11\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** The NMR spectrum is acquired by applying radiofrequency pulses and recording the resulting signals.
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the peaks in the ^1H and ^{13}C NMR spectra are analyzed to elucidate the detailed molecular structure of **1,7-phenanthroline**.

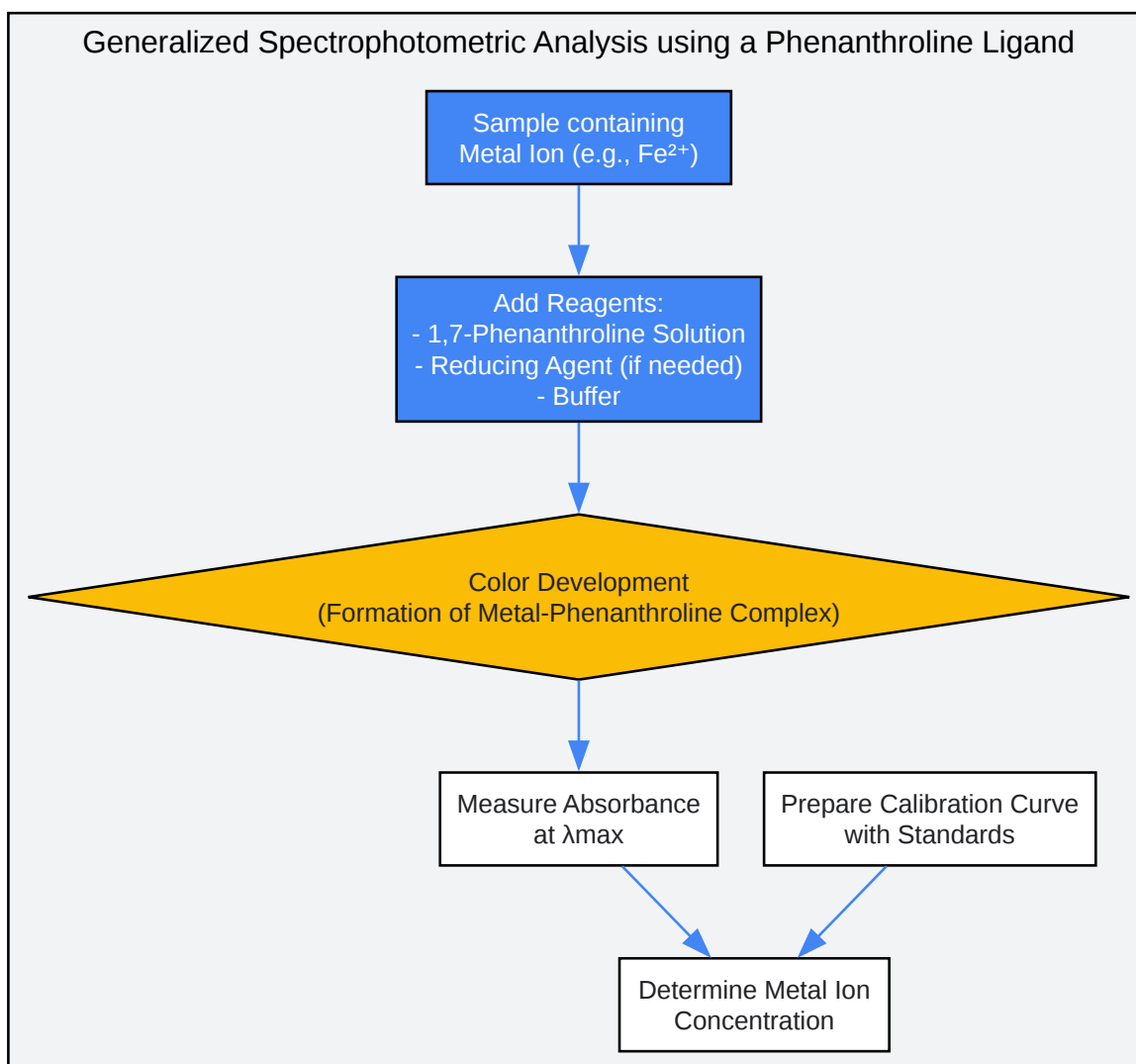
Synthesis and Analytical Workflows

The unique structure of **1,7-phenanthroline** lends itself to various synthetic modifications and applications in analytical chemistry. The following diagrams illustrate generalized workflows for these processes.



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A generalized workflow for the synthesis of **1,7-phenanthroline** derivatives.



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A generalized workflow for spectrophotometric metal ion analysis.

Biological Activity and Applications

1,7-Phenanthroline and its derivatives exhibit a range of biological activities and have found applications in various fields.

- **Metal Chelation and Enzyme Inhibition:** A primary biological role of **1,7-phenanthroline** is its ability to chelate metal ions.^[1] This property allows it to inhibit metalloproteins and metal-dependent enzymes, which has implications for its use in biochemical research.^[1]

- **Anticancer and Antimicrobial Potential:** The ability of phenanthrolines to form complexes with metals and interact with biomolecules has led to investigations into their potential as anticancer and antimicrobial agents.[2] Metal complexes of phenanthroline derivatives can induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS).[12]
- **Plant Growth Inhibition:** **1,7-Phenanthroline** has been observed to act as an inhibitor of the germination and growth of plants.[3][13]
- **Materials Science:** Derivatives of **1,7-phenanthroline** are being explored for their use in organic light-emitting diodes (OLEDs), highlighting their potential in materials science and electronics.[1]

It is important to note that while **1,7-phenanthroline** and its complexes demonstrate biological effects, detailed signaling pathways directly modulated by the parent compound are not well-elucidated in current literature. The observed biological outcomes are often attributed to broader mechanisms such as metal chelation and oxidative stress rather than interaction with specific signaling cascades.

Conclusion

1,7-Phenanthroline is a versatile molecule with a growing profile in chemical and biological research. Its unique properties, distinct from other phenanthroline isomers, make it a valuable building block for the development of novel materials, catalysts, and therapeutic agents. The standardized experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. As research continues, the full potential of **1,7-phenanthroline** and its derivatives is yet to be fully realized, promising exciting advancements in various scientific disciplines.

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